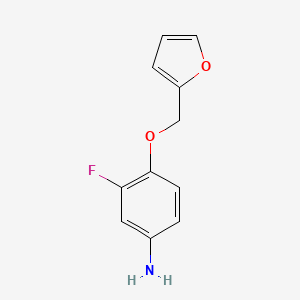

3-Fluoro-4-(2-furylmethoxy)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

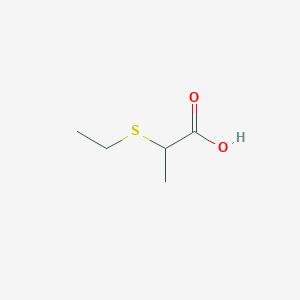

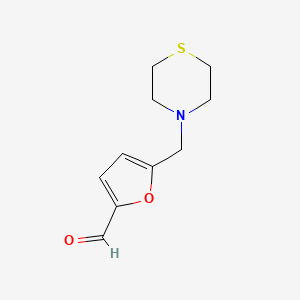

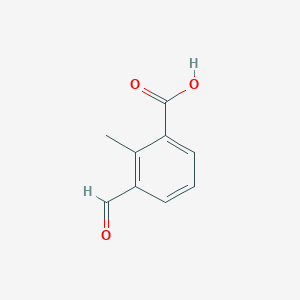

The compound "3-Fluoro-4-(2-furylmethoxy)aniline" is a fluorinated aniline derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications. Fluorinated anilines are known for their use in the synthesis of polymers and as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the fluoro group and the furylmethoxy moiety in the compound suggests that it may exhibit unique physical and chemical characteristics, making it a subject of interest in various chemical research areas .

Synthesis Analysis

The synthesis of fluorinated anilines typically involves the use of fluorine-substituted aniline monomers. For instance, a practical synthesis approach for a related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, has been developed using 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol, followed by a condensation reaction and subsequent reduction . Although the specific synthesis of "3-Fluoro-4-(2-furylmethoxy)aniline" is not detailed in the provided papers, similar methodologies could potentially be applied, considering the structural similarities between the compounds.

Molecular Structure Analysis

The molecular structure of fluorinated anilines is characterized by the presence of a fluoro group attached to the aniline ring, which can significantly influence the electronic properties of the molecule. The fluorine atom is highly electronegative, which can lead to changes in the reactivity and stability of the compound. In the case of "3-Fluoro-4-(2-furylmethoxy)aniline," the additional furylmethoxy group would contribute to the overall electronic distribution and could affect the molecule's reactivity patterns .

Chemical Reactions Analysis

Fluorinated anilines can undergo various chemical reactions, including polymerization and electrophilic substitution. For example, polyfluoroanilines have been synthesized through acid-assisted persulfate initiated polymerization, and their electrochemical behavior has been studied in both aqueous acidic and organic media . The presence of the fluoro group can influence the polymerization mechanism and the properties of the resulting polymers. The specific reactivity of "3-Fluoro-4-(2-furylmethoxy)aniline" would need to be investigated to determine its behavior in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated anilines are influenced by the presence of the fluoro group and any additional substituents on the aniline ring. These compounds typically exhibit unique solubility characteristics in various organic solvents and can display distinct thermal behavior. For instance, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been used to study the thermal properties of polyfluoroanilines . The specific physical and chemical properties of "3-Fluoro-4-(2-furylmethoxy)aniline" would be expected to be influenced by both the fluoro and furylmethoxy groups, potentially leading to unique solubility and thermal characteristics.

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

A theoretical study computed the spectroscopic properties of aniline family, including 3-chloro-4-fluoro-aniline, highlighting its pharmaceutical importance. The study employed quantum calculations and density functional theory to investigate the structural and spectroscopic properties, demonstrating the utility of computational strategies in predicting complex aniline precursor properties (Aziz et al., 2018).

Optical and Nonlinear Optical Properties

Research on 3-chloro 4-fluoro aniline (CFA) and 2-iodo aniline (IA) explored their linear and nonlinear optical properties, focusing on potential applications in optical devices. The study included Natural Bond Orbital (NBO) analysis, vibrational spectra investigation using FT-IR and FT-Raman analyses, and UV–vis spectral analysis. The research highlighted the significant third-order nonlinearity in IA, suggesting its potential as an optical limiter and its roles as therapeutic agents due to binding at active sites of target proteins (George et al., 2021).

Vibrational Spectra and Theoretical Analysis

The vibrational spectra and theoretical density functional theory computations were carried out for 4-chloro-3-(trifluoromethyl)aniline and related molecules. The study provided insights into hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential surface analysis, and thermodynamic functions, shedding light on the structural and electronic properties influenced by substituent positions on aniline molecules (Revathi et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-fluoro-4-(furan-2-ylmethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJYRSFKPHTQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)COC2=C(C=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(2-furylmethoxy)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)